- Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach, Journal of Medicinal Chemistry, 2016, 59(8), 3671-3688

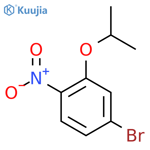

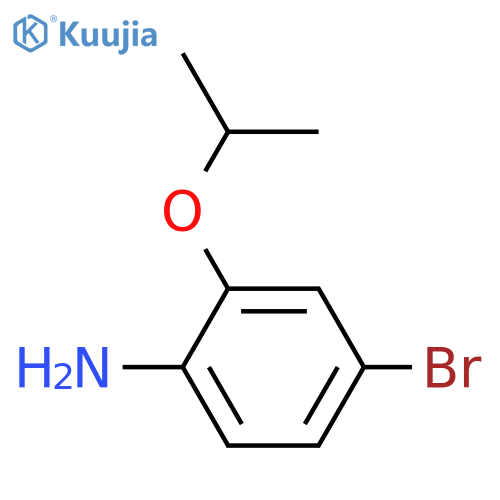

Cas no 914482-43-2 (4-Bromo-2-isopropoxyaniline)

4-Bromo-2-isopropoxyaniline structure

商品名:4-Bromo-2-isopropoxyaniline

CAS番号:914482-43-2

MF:C9H12BrNO

メガワット:230.10168170929

MDL:MFCD12547878

CID:3031911

PubChem ID:50998232

4-Bromo-2-isopropoxyaniline 化学的及び物理的性質

名前と識別子

-

- 4-溴-2-异丙氧基苯胺

- 4-Bromo-2-isopropoxyaniline

- 4-Bromo-2-isopropoxy-phenylamine

- 4-bromo-2-propan-2-yloxyaniline

- 2-Isopropoxy-4-bromoaniline

- 4-bromo-2-(propan-2-yloxy)aniline

- 2693AJ

- SB39876

- 4-Bromo-2-(1-methylethoxy)benzenamine (ACI)

-

- MDL: MFCD12547878

- インチ: 1S/C9H12BrNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3

- InChIKey: LHQVHOZQUWBMDO-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(OC(C)C)C(N)=CC=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 35.2

4-Bromo-2-isopropoxyaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0992-1g |

4-Bromo-2-isopropoxy-phenylamine |

914482-43-2 | 97% | 1g |

¥5228.88 | 2025-01-22 | |

| eNovation Chemicals LLC | D967751-5g |

4-Bromo-2-isopropoxy-phenylamine |

914482-43-2 | 95% | 5g |

$2675 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0992-100mg |

4-Bromo-2-isopropoxy-phenylamine |

914482-43-2 | 97% | 100mg |

1382.31CNY | 2021-05-08 | |

| TRC | B293665-10mg |

4-Bromo-2-isopropoxyaniline |

914482-43-2 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Fluorochem | 038803-5g |

4-Bromo-2-isopropoxyaniline |

914482-43-2 | 95% | 5g |

£1812.00 | 2022-03-01 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0992-250mg |

4-Bromo-2-isopropoxy-phenylamine |

914482-43-2 | 97% | 250mg |

1908.1CNY | 2021-05-08 | |

| Fluorochem | 038803-250mg |

4-Bromo-2-isopropoxyaniline |

914482-43-2 | 95% | 250mg |

£242.00 | 2022-03-01 | |

| Enamine | EN300-1294666-5000mg |

4-bromo-2-(propan-2-yloxy)aniline |

914482-43-2 | 5000mg |

$1157.0 | 2023-09-30 | ||

| Enamine | EN300-1294666-0.1g |

4-bromo-2-(propan-2-yloxy)aniline |

914482-43-2 | 0.1g |

$351.0 | 2023-06-06 | ||

| Enamine | EN300-1294666-2.5g |

4-bromo-2-(propan-2-yloxy)aniline |

914482-43-2 | 2.5g |

$782.0 | 2023-06-06 |

4-Bromo-2-isopropoxyaniline 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 2 h, rt → 70 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 10 min, rt; 2 h, rt

リファレンス

- Biomimetic Synthesis of Dendridine A, Organic Letters, 2015, 17(5), 1344-1346

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 15 min, 0 °C

1.2 18 h, 0 °C → rt

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 2 h, rt → 70 °C

1.2 18 h, 0 °C → rt

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 2 h, rt → 70 °C

リファレンス

- Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach, Journal of Medicinal Chemistry, 2016, 59(8), 3671-3688

4-Bromo-2-isopropoxyaniline Raw materials

- 4-Bromo-2-fluoro-1-nitrobenzene

- (2-Isopropoxyphenyl)amine sulfate

- 4-Bromo-1-nitro-2-(propan-2-yloxy)benzene

4-Bromo-2-isopropoxyaniline Preparation Products

4-Bromo-2-isopropoxyaniline 関連文献

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

914482-43-2 (4-Bromo-2-isopropoxyaniline) 関連製品

- 557-08-4(10-Undecenoic acid zinc salt)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:914482-43-2)4-Bromo-2-isopropoxyaniline

清らかである:99%

はかる:1g

価格 ($):372.0